Methyl glyoxylate

Übersicht

Beschreibung

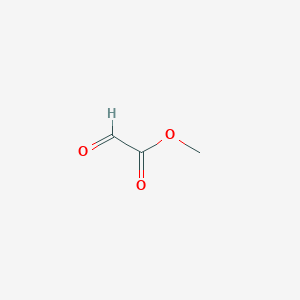

Methyl glyoxylate is an organic compound with the molecular formula C3H4O3. It is an ester derivative of glyoxylic acid, possessing both aldehyde and carboxyl functional groups. This compound is widely used in organic synthesis and chemical production due to its reactivity and versatility.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl glyoxylate can be synthesized through the selective oxidation of methyl glycolate using molecular oxygen. This process involves the use of catalysts such as gold, palladium, and platinum supported on carriers like titanium dioxide, silicon dioxide, or zirconium dioxide. The reaction is typically carried out under mild conditions with oxygen or air as the oxidant .

Industrial Production Methods

In industrial settings, this compound is often produced as a by-product during the coal-to-ethylene glycol process. Methyl glycolate, an intermediate product of the hydrogenation of dimethyl oxalate to ethylene glycol, can be selectively oxidized to this compound. This method is advantageous due to its high conversion rate, selectivity, and environmentally friendly nature .

Analyse Chemischer Reaktionen

Oxidation Reactions

Methyl glyoxylate can undergo oxidation to form glyoxylic acid, a reaction critical in industrial applications.

Enzymatic Oxidation

A fusion enzyme system (glycolate oxidase, catalase, and hemoglobin) achieved 95.3% yield of this compound from methyl glycolate under optimized conditions:

- Substrate concentration : 200 mM

- Temperature : 37°C

- Aeration rate : 1 L/h oxygen

- Reaction time : 6 hours .

Heterogeneous Catalytic Oxidation

Au, Pd, or Pt catalysts supported on TiO₂, SiO₂, or ZrO₂ enabled selective oxidation of methyl glycolate to MGO under mild conditions:

| Catalyst | Temp. (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| Au/TiO₂ | 80 | 1.5 | 98 | 92 |

| Pd/ZrO₂ | 100 | 2.0 | 95 | 88 |

Hydrolysis Reactions

MGO hydrolyzes to glyoxylic acid, a precursor for pharmaceuticals and agrochemicals. The reaction proceeds in aqueous media:

Esterification and Nucleophilic Substitution

MGO participates in esterification and nucleophilic reactions due to its electrophilic carbonyl group:

Reaction with Organophosphorus Compounds

This compound oxime reacts with chlorodiphenylphosphine to form methyl diphenylphosphorylformate :

Role in Metabolic Pathways

MGO is implicated in microbial metabolic engineering for chemical production:

Glyoxylate Cycle Integration

Engineered E. coli strains utilize MGO to produce malate and fumarate via the glyoxylate cycle :

- Malate titer : 16.2 g/L with flux optimization between glyoxylate and TCA cycles .

- Key enzymes : Isocitrate lyase (ICL) and malate synthase (MS) bypass oxidative TCA steps, conserving carbon .

Metal Catalysts for Aerobic Oxidation

| Catalyst | Temp. (°C) | O₂ Pressure (MPa) | MGO Yield (%) |

|---|---|---|---|

| α-Fe₂O₃ | 240 | 0.1 | 82 |

| Ag/CeO₂ | 350 | 0.1 | 90 |

| Au/MgCuCr₂O₄ | 250 | 0.3 | 99 |

Enzyme Fusion Systems

| Enzyme System | Substrate (mM) | Yield (%) |

|---|---|---|

| VsHGB-GSG-SoGOXmut-HpCAT | 200 | 95.3 |

| Wild-type SoGOX | 200 | 62.4 |

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

1.1 Synthesis of Alkaloids

Methyl glyoxylate serves as a crucial intermediate in the total synthesis of various alkaloids. Its reactivity allows it to participate in several name reactions, including the Mannich reaction and the Pictet-Spengler reaction, which are essential for constructing complex molecular architectures. Recent studies have demonstrated its efficacy in synthesizing compounds like cordatanine through strategic use in organic reactions .

1.2 Oxidation Reactions

This compound can be synthesized through the oxidation of methyl glycolate, a by-product of glycol production. Research has shown that using engineered enzymes can enhance the yield of this compound significantly. For instance, a study reported a yield of 95.3% when employing a fusion enzyme for the enzymatic oxidation process . This method not only improves efficiency but also aligns with green chemistry principles by minimizing waste and side reactions.

Biochemical Applications

2.1 Glyoxylate Cycle Engineering

The glyoxylate cycle is integral to various metabolic pathways, and this compound plays a pivotal role within this cycle. Recent advancements in metabolic engineering have focused on optimizing microbial strains to enhance the production of chemicals derived from this pathway. For example, studies have shown that by fine-tuning the glyoxylate cycle in Escherichia coli, researchers can boost the yield of organic acids and amino acids significantly . This approach has implications for sustainable chemical production, providing an eco-friendly alternative to traditional petrochemical processes.

2.2 Biosynthesis of Chemicals

This compound's role extends to the biosynthesis of various chemicals through microbial fermentation processes. By integrating genes responsible for the glyoxylate cycle into methanotrophic bacteria, researchers have successfully increased metabolic flexibility and product yield. Notably, one study reported producing 195 mg/L of succinate from methane using this engineered pathway .

Industrial Applications

3.1 Production of Fine Chemicals

In industrial settings, this compound is utilized as a building block for synthesizing fine chemicals and pharmaceuticals. Its derivatives are employed in producing agrochemicals and flavoring agents due to their desirable chemical properties.

3.2 Catalytic Processes

Recent innovations have explored using catalytic membrane reactors to enhance the oxidation of methyl glycolate to this compound while simultaneously separating by-products like CO2 and O2 . This dual-functionality not only improves reaction efficiency but also contributes to more sustainable industrial practices.

Summary Table: Applications of this compound

| Application Area | Details |

|---|---|

| Chemical Synthesis | Key intermediate in alkaloid synthesis; participates in name reactions like Mannich reaction |

| Oxidation Reactions | High-yield synthesis from methyl glycolate using engineered enzymes |

| Biochemical Engineering | Enhances production of organic acids and amino acids via metabolic engineering |

| Industrial Use | Building block for fine chemicals; utilized in catalytic processes |

Wirkmechanismus

The mechanism of action of methyl glyoxylate involves its reactivity with various nucleophiles and oxidants. In enzymatic reactions, glycolate oxidase catalyzes the oxidation of methyl glycolate to this compound. This process involves the reduction of flavin mononucleotide (FMN) during the oxidation of methyl glycolate, followed by the reoxidation of FMN by molecular oxygen, producing hydrogen peroxide as a by-product .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Glyoxylic acid: An aldehyde and carboxylic acid derivative similar to methyl glyoxylate.

Methyl glycolate: The precursor to this compound in oxidation reactions.

Glyoxal: A dialdehyde that shares structural similarities with this compound.

Uniqueness

This compound is unique due to its ester functional group, which imparts different reactivity compared to glyoxylic acid and glyoxal. Its ability to undergo selective oxidation and reduction reactions makes it a valuable intermediate in organic synthesis and industrial applications .

Biologische Aktivität

Methyl glyoxylate (MG) is a small organic compound with significant biological activity, particularly in the fields of biochemistry and pharmacology. This article explores its various biological roles, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is an α-oxoaldehyde with the molecular formula C3H4O2. It is a colorless liquid at room temperature and is known for its reactivity due to the presence of both aldehyde and carbonyl functional groups. Its structure can be represented as follows:

Biological Activity Overview

This compound exhibits several biological activities, including:

- Antioxidant Properties : MG has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Antimicrobial Activity : Studies indicate that MG possesses antibacterial and antifungal properties, making it a candidate for therapeutic applications.

- Metabolic Intermediary : It plays a role in various metabolic pathways, particularly in the glyoxylate cycle.

- Antioxidant Mechanism : this compound can neutralize reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders. Its ability to donate electrons makes it effective in reducing oxidative damage.

- Antimicrobial Mechanism : The compound disrupts microbial cell membranes, leading to cell lysis. This action is particularly effective against certain strains of bacteria and fungi.

- Glyoxylate Cycle : MG is involved in the glyoxylate cycle, which allows organisms to convert fatty acids into carbohydrates. This pathway is crucial for certain bacteria and plants, enabling them to utilize diverse carbon sources.

Antioxidant Activity

A study demonstrated that this compound exhibits significant antioxidant activity through various assays:

| Assay Type | IC50 Value (µM) |

|---|---|

| DPPH Scavenging | 25 |

| ABTS Scavenging | 30 |

| FRAP | 20 |

These results indicate that MG is a potent antioxidant compared to standard antioxidants like ascorbic acid.

Antimicrobial Activity

The antimicrobial efficacy of this compound was evaluated against several pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 30 µg/mL |

| Candida albicans | 40 µg/mL |

The data suggest that MG could be developed into a natural antimicrobial agent.

Case Studies

-

Case Study on Antifungal Activity :

A recent study reported that this compound effectively inhibited the growth of Candida albicans, with researchers noting a reduction in fungal biomass by up to 70% at MIC concentrations. -

Case Study on Antioxidant Effects :

In a cellular model of oxidative stress induced by hydrogen peroxide, treatment with this compound significantly reduced cell death and preserved mitochondrial function.

Applications

Given its diverse biological activities, this compound has potential applications in:

- Pharmaceuticals : As an active ingredient in formulations targeting oxidative stress-related conditions.

- Agriculture : As a natural pesticide due to its antimicrobial properties.

- Biotechnology : In metabolic engineering for the production of biofuels or biochemicals through engineered microbial pathways.

Eigenschaften

IUPAC Name |

methyl 2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O3/c1-6-3(5)2-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKXSMSQHIOMSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

70205-93-5 | |

| Record name | Acetic acid, 2-oxo-, methyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70205-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1052614 | |

| Record name | Methyl oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922-68-9 | |

| Record name | Methyl glyoxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=922-68-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-oxo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000922689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-oxo-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1052614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl oxoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl glyoxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A4JUE6B29X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of methyl glyoxylate?

A: The molecular formula of this compound is C3H4O3, and its molecular weight is 88.06 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A: Yes, several studies use 1H and 13C NMR to characterize this compound and its derivatives. [, , , ] Additionally, FTIR spectroscopy has been used to study its degradation products in atmospheric reactions. []

Q3: this compound exists in equilibrium with its hydrate form. What factors influence this equilibrium?

A: The equilibrium between this compound and its hydrate form is affected by several factors, including the presence of water, methanol, and methyl glycolate. [] System pressure also plays a role in this equilibrium, influencing the volatility and reaction equilibrium of the system. []

Q4: What is known about the thermal stability of this compound polymers?

A: Poly(ethyl glyoxylate), a homologue of poly(this compound), exhibits enhanced thermal stability exceeding 200°C. [] The thermal stability is not significantly affected by molecular weight. []

Q5: How is this compound used in organic synthesis?

A: this compound serves as a versatile building block in organic synthesis. For example, it reacts with chloroacetyl chloride and triethylamine in the presence of a chiral imine derived from protected L-threonine to produce optically active α-amino acid derivatives with a cis-substituted β-lactam skeleton. []

Q6: Can this compound participate in cycloaddition reactions?

A: Yes, this compound and its derivatives are commonly used in cycloaddition reactions. For instance, this compound oxime undergoes both [3+2] and [4+2] cycloadditions with cyclopentadiene in the presence of Lewis or Bronsted acids. []

Q7: Have computational methods been employed to study reactions involving this compound?

A: Yes, DFT calculations have been used extensively to elucidate the mechanisms and stereoselectivity of reactions involving this compound and its derivatives. [, ] These studies provided insights into the role of Lewis acid catalysts and solvent effects on reaction pathways. [, ]

Q8: Has computational chemistry been used to study the degradation of methyl acrylate?

A: While the provided research doesn't directly utilize computational methods for methyl acrylate degradation, it highlights that its reaction with OH radicals primarily produces this compound and formaldehyde in the absence of NOx. [] This information could be used in future computational studies focusing on atmospheric chemistry models.

Q9: How is this compound prepared?

A: this compound can be synthesized through various methods. One approach involves an exchange reaction between dimethyl dimethoxyacetate and glyoxylic acid, followed by treatment with phosphorus pentoxide. [] Another method utilizes the oxidation of methyl glycolate to this compound, followed by hydrolysis. []

Q10: What are some significant reactions of this compound highlighted in the research?

A10: this compound engages in diverse reactions, including:

- Ene reaction: Reacts with α-lithiated this compound diethyl mercaptal to afford D-gluco-2-heptulosonate derivatives. []

- Condensation reaction: Reacts with o-aminobenzylpyrrole in a "Pictet-Spengler" type condensation to yield a tricyclic intermediate used in the synthesis of Aptazapine. []

- Cycloaddition reactions: Its oxime derivative undergoes [3+2] and [4+2] cycloadditions with dienes like cyclopentadiene. [, ]

- Formation of imines: Reacts with chiral amines to form imines, which can be used in asymmetric synthesis. [, , ]

Q11: What are some potential applications of this compound and its derivatives?

A11: this compound finds use in various applications, including:

- Synthesis of pharmaceuticals: Serves as a key building block in synthesizing bioactive molecules like β-lactam antibiotics [] and nucleoside analogues. []

- Chiral reagent: Its chiral derivatives, like L-methyl glyoxylate, are employed as chiral reagents in asymmetric synthesis. []

- Polymer chemistry: Used as a monomer in the production of biodegradable polymers, such as poly(this compound), which have potential applications in drug delivery and other fields. [, , ]

Q12: What happens to this compound in the atmosphere?

A: this compound is a product of the atmospheric degradation of methyl acrylate by OH radicals. [] Further studies are needed to understand its complete degradation pathway and environmental fate.

Q13: Is there research on the formation of this compound in astrophysical environments?

A: Yes, a study investigated the formation of organic residues in simulated interstellar conditions. It found that heating hydrogenated glyoxal ice between 10-300 K leads to solid residues. [] The analysis suggests these residues are likely a mixture of hydroxypyruvaldehyde and this compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.